molecular formula C18H20ClNO3 B1525690 Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride CAS No. 1220034-69-4

Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride

Cat. No. B1525690
CAS RN: 1220034-69-4
M. Wt: 333.8 g/mol
InChI Key: ACGHNNUCKURNNE-UHFFFAOYSA-N
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Description

Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride, also known as BPO-HCl, is a synthetic compound that has been used in a variety of scientific research applications. This compound is a derivative of the benzyl ester of pyrrolidinyloxybenzoic acid (PABA) and is a white, crystalline powder that is soluble in water. BPO-HCl has a molecular weight of 305.8 g/mol and a melting point of 166-168°C.

Scientific Research Applications

Synthesis and Characterization of Aromatic Compound Derivatives

  • Studies on lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates explore their synthesis, crystal structures, and photophysical properties. These compounds exhibit interesting luminescence efficiencies and could be relevant for material science applications (Sivakumar et al., 2011).

Applications in Organic Synthesis

  • Research on selective benzoylation of ribonucleosides for solid phase synthesis of RNA and DNA-RNA mixtures demonstrates the utility of benzoyl derivatives in nucleic acid chemistry, potentially offering insights into the synthesis pathways that might be relevant for Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride (Kempe et al., 1982).

Photocatalytic Degradation Studies

  • Investigations into the photocatalytic degradation of pyridine on TiO2 highlight the potential environmental applications of aromatic compounds in water treatment and pollution mitigation, which may indirectly relate to the environmental aspects of handling this compound derivatives (Maillard-Dupuy et al., 1994).

Electrochemical Studies

  • The electrochemical polymerization of pyrrole-containing TEMPO side chains and its activity for benzyl alcohol oxidation demonstrate the electrochemical applications of benzyl derivatives. This could provide a framework for understanding the electrochemical properties of this compound (Lu et al., 2014).

properties

IUPAC Name

benzyl 4-pyrrolidin-3-yloxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3.ClH/c20-18(21-13-14-4-2-1-3-5-14)15-6-8-16(9-7-15)22-17-10-11-19-12-17;/h1-9,17,19H,10-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGHNNUCKURNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220034-69-4
Record name Benzoic acid, 4-(3-pyrrolidinyloxy)-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220034-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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